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Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential applications of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. This

compound, a substituted salicylaldehyde, is a valuable building block in organic synthesis,

particularly for the development of novel pharmaceutical and agrochemical agents. This

document summarizes its known physical and chemical characteristics, outlines potential

synthetic routes, and explores its utility in the preparation of more complex molecules with

potential biological activity. All quantitative data is presented in structured tables, and relevant

experimental workflows are visualized using diagrams.

Introduction
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, also known as 5-

(trifluoromethoxy)salicylaldehyde, is an aromatic organic compound featuring a benzaldehyde

scaffold substituted with a hydroxyl group at the 2-position and a trifluoromethoxy group at the

5-position. The presence of the electron-withdrawing trifluoromethoxy group and the reactive

aldehyde and hydroxyl functionalities make it a versatile intermediate for the synthesis of a

wide range of derivatives. This guide aims to consolidate the available technical information on

this compound to support its use in research and development.
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Physicochemical Properties
The fundamental physicochemical properties of 2-Hydroxy-5-
(trifluoromethoxy)benzaldehyde are summarized in the table below. These properties are

essential for its handling, storage, and use in chemical reactions.

Property Value Reference

Chemical Structure

CAS Number 93249-62-8 [1]

Molecular Formula C₈H₅F₃O₃ [1]

Molecular Weight 206.12 g/mol [1]

Appearance Solid [1]

Melting Point 31-33 °C (lit.) [1]

Boiling Point 82 °C at 60 mmHg (lit.) [1]

Flash Point 113 °C (235.4 °F) - closed cup [1]

Form Solid [1]

Table 1: Physicochemical Properties of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Spectroscopic Data
While specific, experimentally-derived spectra for 2-Hydroxy-5-
(trifluoromethoxy)benzaldehyde are not readily available in the public domain, the expected

spectral characteristics can be inferred from the analysis of similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aldehyde proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (which may be broad

and its chemical shift concentration-dependent), and three aromatic protons with distinct

splitting patterns due to their positions on the substituted ring.

¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl

carbon of the aldehyde group (typically in the 190-200 ppm range). The aromatic carbons

would appear in the 110-160 ppm region, with their chemical shifts influenced by the

hydroxyl and trifluoromethoxy substituents. The carbon of the trifluoromethoxy group would

likely appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong carbonyl (C=O)

stretching vibration for the aldehyde group around 1650-1700 cm⁻¹. A broad O-H stretching

band for the phenolic hydroxyl group would be observed in the region of 3200-3600 cm⁻¹.

Characteristic C-O and C-F stretching vibrations would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the compound's molecular weight (206.12 g/mol ). Fragmentation patterns would likely

involve the loss of the formyl group (CHO) and potentially the trifluoromethoxy group (OCF₃).

Synthesis and Purification
Detailed experimental protocols for the synthesis of 2-Hydroxy-5-
(trifluoromethoxy)benzaldehyde are not explicitly published. However, based on general

organic chemistry principles and synthetic methods for similar salicylaldehydes, plausible

synthetic routes can be proposed. The most common methods for the ortho-formylation of

phenols are the Reimer-Tiemann and Duff reactions.

Proposed Synthetic Workflow
A potential synthetic route would involve the formylation of 4-(trifluoromethoxy)phenol. The

following diagram illustrates a generalized workflow for such a transformation.
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Synthesis Workflow

4-(Trifluoromethoxy)phenol

Formylation Reaction
(e.g., Reimer-Tiemann or Duff Reaction)
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or Recrystallization

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
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Caption: Generalized workflow for the synthesis of 2-Hydroxy-5-
(trifluoromethoxy)benzaldehyde.

Experimental Considerations
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in

the presence of a strong base. For 4-(trifluoromethoxy)phenol, this would likely yield a

mixture of ortho- and para-formylated products, from which the desired 2-hydroxy-5-
(trifluoromethoxy)benzaldehyde would need to be separated.
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Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium,

typically glycerol and boric acid or trifluoroacetic acid. It generally favors ortho-formylation of

phenols.

Purification: Purification of the crude product would likely involve standard techniques such

as column chromatography on silica gel or recrystallization from a suitable solvent system.

Chemical Reactivity and Applications
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a valuable intermediate in organic

synthesis. Its aldehyde and hydroxyl groups are key reactive sites for a variety of chemical

transformations.

Key Reactions
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff

bases (imines). This is a common strategy for introducing the salicylaldehyde moiety into

larger molecules.

Williamson Ether Synthesis: The phenolic hydroxyl group can be alkylated or arylated under

basic conditions.

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form

substituted styrenes.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or

reduced to an alcohol.

Applications in the Synthesis of Bioactive Molecules
This compound serves as a precursor for the synthesis of various derivatives with potential

biological activities. For instance, it has been used to prepare:

2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol[1]

(E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol[1]

2-[(E)-(naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol[1]
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The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic

stability, lipophilicity, and binding affinity of molecules to their biological targets.

The following diagram illustrates the logical relationship of using 2-Hydroxy-5-
(trifluoromethoxy)benzaldehyde as a building block in drug discovery.

Drug Discovery Application

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Chemical Synthesis
(e.g., Schiff base formation) Novel Derivatives Biological Screening Lead Compound

Click to download full resolution via product page

Caption: Role as a building block in drug discovery.

Safety and Handling
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is classified as a hazardous substance. It is

known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Hazard and Precautionary Codes:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1301225?utm_src=pdf-body
https://www.benchchem.com/product/b1301225?utm_src=pdf-body
https://www.benchchem.com/product/b1301225?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301225?utm_src=pdf-body
https://www.sigmaaldrich.com/FR/fr/product/aldrich/342157
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Code Description

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

P261
Avoid breathing

dust/fume/gas/mist/vapors/spray

P280
Wear protective gloves/protective clothing/eye

protection/face protection

P305+P351+P338

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Table 2: GHS Hazard and Precautionary Statements[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated fume hood.

Conclusion
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a valuable and versatile chemical

intermediate with significant potential in the fields of medicinal chemistry and materials science.

Its unique combination of a reactive salicylaldehyde core and a trifluoromethoxy substituent

makes it an attractive starting material for the synthesis of a wide array of complex molecules.

While detailed experimental protocols and comprehensive spectroscopic data are not yet

widely published, this guide provides a foundational understanding of its properties and

potential applications, thereby serving as a useful resource for researchers and developers in

the chemical and pharmaceutical industries. Further research into the synthesis, reactivity, and

biological activity of this compound and its derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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